N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide
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Overview
Description
N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide is a chemical compound with the molecular formula C7H8BrN3O2 and a molecular weight of 246.06132 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide can be achieved through several methods. One common approach involves the reaction of 5-bromo-4-hydroxy-6-methyl-2-pyrimidine with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with good purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom with an amine results in an amino derivative.
Scientific Research Applications
N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-4-methylpyridine: This compound shares a similar pyrimidine core structure but lacks the acetamide group.
N-(5-bromo-2-pyrimidinyl)acetamide: Similar in structure but differs in the position of the hydroxyl and methyl groups.
Uniqueness
N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and acetamide groups enhances its potential for diverse chemical reactions and biological interactions.
Properties
Molecular Formula |
C7H8BrN3O2 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
N-(5-bromo-4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C7H8BrN3O2/c1-3-5(8)6(13)11-7(9-3)10-4(2)12/h1-2H3,(H2,9,10,11,12,13) |
InChI Key |
BUYVFMVZVMKHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC(=O)C)Br |
Origin of Product |
United States |
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